molecular formula C8H10N2O4S B1667650 Asulam CAS No. 3337-71-1

Asulam

Cat. No.: B1667650
CAS No.: 3337-71-1
M. Wt: 230.24 g/mol
InChI Key: VGPYEHKOIGNJKV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Asulam, a carbamate herbicide, primarily targets the growth of stubborn weeds such as bracken . It is typically used in horticulture and agriculture for post-emergence control of these weeds .

Mode of Action

This compound interacts with its targets by inhibiting dihydropteroate synthase (DHPS), a key enzyme involved in the synthesis of folate . This interaction prevents the synthesis of folate, thereby functioning as an effective herbicide . The herbicidal symptoms following the application of this compound are virtually absent in the year of spraying but in the following season, there is little or no bracken re-growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate synthesis pathway . By inhibiting the enzyme DHPS, this compound disrupts this pathway, leading to a deficiency of folate in the plant. Folate is crucial for the plant’s growth and development, so its deficiency can lead to slow-developing chlorosis, inhibited growth of new tissues, and gradual senescence of established tissues .

Pharmacokinetics

This compound is highly soluble in water and relatively volatile, with a low risk of leaching to groundwater . . These properties influence the bioavailability of this compound in the environment.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of folate synthesis, leading to growth inhibition in targeted plants . This results in slow-developing chlorosis, inhibited growth of new tissues, and gradual senescence of established tissues .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is more persistent in water under dark conditions . Furthermore, the terrain can impact the effectiveness of this compound application, as steep terrains may make it difficult for the herbicide to reach all areas of bracken growth . Additionally, the herbicide’s volatility can lead to drift onto non-target areas, potentially affecting other plants and entering watercourses .

Biochemical Analysis

Biochemical Properties

Asulam chemically resembles sulfonamide antibiotics . It plays a significant role in biochemical reactions by inhibiting dihydropteroate synthase (DHPS), thereby preventing the synthesis of folate . This inhibition disrupts the normal biochemical processes of the targeted organisms, functioning as an effective herbicide .

Cellular Effects

The cellular effects of this compound are primarily due to its inhibition of DHPS and subsequent disruption of folate synthesis . This disruption can lead to slow-developing chlorosis, inhibited growth of new tissues, and gradual senescence of established tissues . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to these primary effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme DHPS . By inhibiting this enzyme, this compound prevents the synthesis of folate, a crucial biomolecule for the growth and development of cells . This inhibition disrupts normal cellular processes and functions, leading to the herbicidal effects of this compound .

Temporal Effects in Laboratory Settings

This compound is known to be stable in the absence of light, but unstable in the presence of sunlight . It is also relatively unstable in the presence of oxygen in the soil under aerobic conditions and very stable in the presence of oxygen in the ground and sediment under anaerobic conditions

Dosage Effects in Animal Models

These effects were observed in high-dose groups in a chronic toxicity study using beagle dogs .

Metabolic Pathways

This compound’s primary metabolic pathway involves its interaction with the enzyme DHPS . By inhibiting this enzyme, this compound disrupts the synthesis of folate, a key metabolite in various cellular processes .

Transport and Distribution

This compound is highly soluble and mobile in the soil . It does not accumulate in fish, suggesting that it does not significantly bioaccumulate in aquatic organisms . Only small amounts of this compound have been found in surface water .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with enzymes in the cytoplasm where folate synthesis occurs

Preparation Methods

The synthesis of asulam involves several steps. One improved process includes the following steps :

  • Sodium methoxide solution and methanol are placed into a reaction container and stirred to obtain a mixed solution.
  • Sulfanilamide solid is added to the mixed solution, which is then heated to between 50 and 80°C and reacted for 2 to 9 hours.
  • Dimethyl carbonate is added to the reaction solution, maintaining the temperature between 50 and 80°C, and reacted for 2 to 20 hours.
  • A reagent is added to inhibit byproduct generation, and the solution is stirred and reacted for another 2 to 4 hours at 25 to 30°C.
  • The reaction solution is distilled under normal pressure to reclaim the methanol, and the pH value is adjusted to between 2 and 8 to separate out this compound solid.

Chemical Reactions Analysis

Asulam undergoes various chemical reactions, including:

Comparison with Similar Compounds

Asulam is unique in its dual role as a herbicide and an antiviral agent. Similar compounds include:

This compound’s specific inhibition of DHPS and its effectiveness in controlling invasive species like bracken make it a valuable tool in both agriculture and environmental management.

Properties

IUPAC Name

methyl N-(4-aminophenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPYEHKOIGNJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14089-43-1 (potassium salt), 2302-17-2 (mono-hydrochloride salt)
Record name Asulam [ANSI:BSI:ISO]
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DSSTOX Substance ID

DTXSID8023890
Record name Asulam
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Molecular Weight

230.24 g/mol
Source PubChem
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Physical Description

White solid; [Merck Index]
Record name Asulam
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Solubility

In water, 5.0X10+3 mg/L at 22 °C, In water, 5 g/L, Solubility: water, 0.5%, Stable in boiling water over 6 hours, For more Solubility (Complete) data for Asulam (7 total), please visit the HSDB record page.
Record name Asulam
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Vapor Pressure

0.00000144 [mmHg]
Record name Asulam
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Color/Form

White crystals, Colorless crystals

CAS No.

3337-71-1
Record name Asulam
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Record name Asulam [ANSI:BSI:ISO]
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Record name Asulam
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Record name ASULAM
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Record name Asulam
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Melting Point

144.2 °C, MP: 143-144 °C (decomposes)
Record name Asulam
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6556
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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